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Compound of Interest

Methyl 2-methyithiazole-5-
Compound Name:
carboxylate

cat. No.: B1321803

Introduction and Significance

Methyl 2-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring
functionalized with both a methyl and a methyl carboxylate group.[1][2] This specific
arrangement of functional groups makes it a versatile intermediate in the synthesis of more
complex, biologically active molecules, including antimicrobial and antitumor agents.[1] Its
applications also extend to the development of corrosion inhibitors and as a stabilizing agent
for proteins.[1] Given its role as a critical starting material, a comprehensive analytical
characterization is essential to ensure the integrity of downstream applications and the
reproducibility of scientific findings. This guide outlines the synergistic use of spectroscopic and
chromatographic techniques to provide an unambiguous profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the molecule's physical and chemical properties is crucial for
selecting appropriate analytical conditions, such as solvent choice and chromatographic
parameters.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1321803?utm_src=pdf-interest
https://www.benchchem.com/product/b1321803?utm_src=pdf-body
https://www.smolecule.com/products/s740233
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-methyl-1_3-thiazole-5-carboxylate
https://www.smolecule.com/products/s740233
https://www.smolecule.com/products/s740233
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Property Value Source

methyl 2-methyl-1,3-thiazole-5-

IUPAC Name carboxylate PubChem|[2]
Molecular Formula CeH7NO2S PubChem|[2]
Molecular Weight 157.19 g/mol PubChem|[2]
Exact Mass 157.01974964 Da PubChem][2]
CAS Number 53233-90-2 PubChem|[2]
Topological Polar Surface Area  67.4 A2 PubChem[2]

Structural Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo
structural elucidation of organic molecules. It provides detailed information about the carbon-
hydrogen framework by mapping the distinct chemical environments of each nucleus. For
Methyl 2-methylthiazole-5-carboxylate, *H NMR will confirm the presence and connectivity of
the different methyl groups and the lone aromatic proton, while 33C NMR will identify all six
unique carbon atoms in the structure.

Protocol: 'H and **C NMR Analysis

e Sample Preparation:
o Accurately weigh 5-10 mg of Methyl 2-methylthiazole-5-carboxylate.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (for a 400 MHz Spectrometer):

o 'HNMR:
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Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay (d1): 2 seconds.

o 13C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Spectral Width: -10 to 220 ppm.

Number of Scans: 1024-2048.

Relaxation Delay (d1): 2 seconds.

o Data Processing and Interpretation:

[¢]

Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID).

[¢]

Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm.

[¢]

Integrate the peaks in the *H spectrum to determine the relative proton ratios.

[e]

Analyze the chemical shifts (8) and coupling patterns to assign signals to the specific
protons and carbons of the molecule.

Expected Spectral Data

The following tables summarize the anticipated chemical shifts based on the molecular
structure and data from similar thiazole derivatives.[3][4][5]

Table: Expected *H NMR Chemical Shifts (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.10 Singlet (s) 1H Thiazole C4-H
~3.85 Singlet (s) 3H Ester (-OCHs)

| ~2.75 | Singlet (s) | 3H | Thiazole C2-CHs |

Table: Expected 3C NMR Chemical Shifts (CDCls, 100 MHz)

Chemical Shift (0, ppm) Assignment
~165.0 Thiazole C2

~162.0 Ester Carbonyl (C=0)
~145.0 Thiazole C4

~125.0 Thiazole C5

~52.0 Ester (-OCHs3)

~19.0 | Thiazole C2-CHs |

Sample Preparation Data Acquisition Data Processing & Analysis
Weigh 5-10 mg Dissolve in 0.6 mL Transfer to Acquire H Spectrum Acquire 13C Spectrum Fourier Transform Calibrate, Integrate i STEIE
of Sample CDCls with TMS NMR Tube (400 MHz) (100 MHz) & Phasing & Assign Peaks

Click to download full resolution via product page

Workflow for NMR-based structural elucidation.

Functional Group Identification with Infrared (IR)
Spectroscopy
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Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the
functional groups within a molecule. The principle is that chemical bonds vibrate at specific,
quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at
frequencies corresponding to its vibrational modes. For Methyl 2-methylthiazole-5-
carboxylate, IR is essential to confirm the presence of the ester carbonyl (C=0) group and the
characteristic vibrations of the thiazole ring (C=N, C-S).[6]

Protocol: Attenuated Total Reflectance (ATR) IR Analysis

e Sample Preparation:

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

o Collect a background spectrum of the clean, empty ATR crystal.

o Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters:
o Scan Range: 4000 cm~1 to 400 cm~2.
o Number of Scans: 16-32.
o Resolution: 4 cm~1.

» Data Processing and Interpretation:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify and label the major absorption bands and assign them to their corresponding
functional groups.
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Expected Spectral Data

Table: Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

. Aromatic C-H stretch
~3100 Medium-Weak . .
(thiazole ring)

Aliphatic C-H stretch (methyl

2950-2850 Medium-Weak

groups)
~1720 Strong C=0 stretch (ester carbonyl)
~1550 Medium C=N stretch (thiazole ring)
1250-1100 Strong C-O stretch (ester)

| ~700-600 | Medium-Weak | C-S stretch |

Clean ATR Crystal Place Sample Acquire Spectrum Assign Peaks to Confirm Functional
& Collect Background on Crystal (4000-400 cm™1) Functional Groups Group ldentity

Click to download full resolution via product page

Workflow for functional group analysis by IR spectroscopy.

Molecular Weight and Purity Confirmation by Mass
Spectrometry (MS)

Expertise & Experience: Mass spectrometry is an indispensable tool for determining the
molecular weight of a compound with high accuracy. It works by ionizing molecules and then
separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass
spectrometry (HRMS) can determine the molecular formula by providing a highly accurate
mass measurement. This technique serves as a final, definitive check on the compound's
identity.
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Protocol: LC-MS Analysis with Electrospray lonization
(ESI)

e Sample Preparation:

o Prepare a dilute solution of the sample (~10-50 pg/mL) in a solvent compatible with the
HPLC mobile phase, such as methanol or acetonitrile.

o Filter the solution through a 0.22 um syringe filter to remove any particulates.
e Instrument Parameters (LC-MS):
o LC System (for sample introduction):
= Column: A short C18 column (e.g., 50 mm x 2.1 mm).

= Mobile Phase: Isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid. The
formic acid aids in protonation for positive ion mode ESI.

= Flow Rate: 0.2 mL/min.

o MS System (ESI source):

lonization Mode: Positive Electrospray lonization (ESI+).

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

» Data Processing and Interpretation:

o Examine the mass spectrum for the molecular ion peak. In ESI+ mode, this will typically be
the protonated molecule [M+H]*.

o Calculate the expected m/z for [M+H]* (157.0197 + 1.0078 = 158.0275).
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o Compare the observed m/z with the calculated value. For HRMS, the mass accuracy

should be within 5 ppm.

o Analyze for potential fragments or adducts (e.g., [M+Na]*) to gain further structural

confidence.

Expected Spectral Data

Table: Expected m/z Peaks in ESI+ Mass Spectrum

Observed m/z lon Species Calculated m/z Interpretation

Protonated

~158.0275 [M+H]*+ 158.0275 .
molecular ion

| ~180.0094 | [M+Na]* | 180.0094 | Sodium adduct |

Sample Preparation LC-MS Acquisition Data Analysis
Prepare Dilute Solution Filter Sample Y u " Compare Observed m/z Confirm Molecular Weight
L&e_g” 10 pg/mL in MeOH) (0.22 um) Inject into LC-MS lonize via ESI+ Scan m/z 50-500 Identify [M+H]* Peak with Calculated Mass et Bl

Click to download full resolution via product page

Workflow for molecular weight determination by LC-MS.

Purity Assessment by Chromatography

Expertise & Experience: Chromatography is the gold standard for assessing the purity of a
chemical compound. It separates components of a mixture based on their differential
distribution between a stationary phase and a mobile phase. For a non-volatile compound like
Methyl 2-methylthiazole-5-carboxylate, High-Performance Liquid Chromatography (HPLC) is
the method of choice. Gas Chromatography (GC) can also be employed if the compound
exhibits sufficient volatility and thermal stability. A pure compound should ideally yield a single,

sharp, symmetrical peak.
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Protocol: Reversed-Phase HPLC (RP-HPLC)

e Sample Preparation:
o Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol.
o Create a working solution by diluting the stock to ~100 pg/mL with the mobile phase.
o Filter the working solution through a 0.22 um syringe filter.
e Instrument Parameters:
o HPLC System:
= Column: C18, 250 mm x 4.6 mm, 5 pum particle size.
= Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
» Mobile Phase B: Acetonitrile with 0.1% TFA.

» Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then
return to initial conditions.

» Flow Rate: 1.0 mL/min.
» Column Temperature: 30 °C.
» [njection Volume: 10 pL.
» Detector: UV-Vis Diode Array Detector (DAD), monitoring at 270 nm.
» Data Processing and Interpretation:
o Integrate the area of all peaks in the resulting chromatogram.

o Calculate the purity by dividing the area of the main peak by the total area of all peaks and
multiplying by 100.

o A purity level of >98% is typically required for high-quality starting materials.
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Workflow for purity analysis by HPLC.

Conclusion: A Multi-faceted Approach to
Characterization

The comprehensive characterization of Methyl 2-methylthiazole-5-carboxylate requires the
integration of data from multiple analytical techniques. NMR spectroscopy provides the
definitive structural blueprint, IR spectroscopy confirms the presence of key functional groups,
mass spectrometry verifies the molecular weight and formula, and HPLC quantifies its purity.
By following the protocols outlined in this guide, researchers can confidently establish the

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1321803?utm_src=pdf-body-img
https://www.benchchem.com/product/b1321803?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

identity, structure, and purity of their material, ensuring the validity and success of their
scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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